![molecular formula C13H8Cl2O4 B2636640 3-(6,7-Dichloro-5,8-dioxo-5,8-dihydronaphthalen-2-yl)propanoic acid CAS No. 2155852-17-6](/img/structure/B2636640.png)
3-(6,7-Dichloro-5,8-dioxo-5,8-dihydronaphthalen-2-yl)propanoic acid
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Description
“3-(6,7-Dichloro-5,8-dioxo-5,8-dihydronaphthalen-2-yl)propanoic acid” is a chemical compound with the CAS number 2155852-17-6 . It has a molecular weight of 299.11 and a molecular formula of C13H8Cl2O4 .
Chemical Reactions Analysis
The specific chemical reactions involving “3-(6,7-Dichloro-5,8-dioxo-5,8-dihydronaphthalen-2-yl)propanoic acid” are not available in the sources I found. Chemical reactions can depend on various factors including the presence of other reactants, temperature, pressure, and catalysts .Physical And Chemical Properties Analysis
This compound has a molecular weight of 299.11 . It should be stored in a dry room at room temperature . Unfortunately, the boiling point is not specified .Mechanism of Action
Safety and Hazards
The compound has a GHS pictogram with a signal word of "Warning" . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and the hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
3-(6,7-dichloro-5,8-dioxonaphthalen-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O4/c14-10-11(15)13(19)8-5-6(2-4-9(16)17)1-3-7(8)12(10)18/h1,3,5H,2,4H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBPMBXRQRJHPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CCC(=O)O)C(=O)C(=C(C2=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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